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Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689 Get Quote

Executive Summary
SAR-7226 (Chemical Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-

methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate) is

a potent sodium-glucose cotransporter (SGLT) inhibitor.[1][2][3] Unlike typical SGLT2 inhibitors

(e.g., Dapagliflozin) which are C-glycosides, SAR-7226 is an O-glycoside featuring a rare 5-

fluoro substitution on the pyranose ring.[1][2][3] This structural modification enhances metabolic

stability and binding affinity.[1][2][3]

This guide outlines the convergent synthesis of SAR-7226, separating the process into three

phases:

Aglycone Synthesis: Construction of the trifluoromethyl-pyrazole core.

Glycosyl Donor Preparation: Synthesis of the activated 5-fluoro-sugar.

Coupling & Hydrate Formation: Stereoselective glycosylation and controlled crystallization.[1]

[2][3]

Retrosynthetic Analysis
The synthesis is best approached convergently.[1] The target molecule is disconnected at the

glycosidic bond, revealing two key precursors:[4]
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Fragment A (Aglycone): 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][2][3]

Fragment B (Sugar Donor): An activated 5-fluoro-glucopyranosyl derivative (e.g., 1-bromo-

2,3,4,6-tetra-O-acetyl-5-fluoro-D-glucose).[1][2][3]
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Figure 1: Retrosynthetic disconnection of SAR-7226.[2][3][4]

Detailed Synthesis Protocol
Phase 1: Synthesis of the Aglycone
The pyrazole core is constructed via the condensation of a functionalized

-keto ester with hydrazine.[1]

Step 1.1: Alkylation of

-keto ester[1][2][3]

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-methoxybenzyl chloride, NaH (Sodium

hydride), THF.[1][2][3]
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Protocol:

Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise. Stir for 30 min to form the enolate.

Add 4-methoxybenzyl chloride (1.0 eq) slowly.

Reflux for 4–6 hours. Monitor by TLC/LCMS.[1][2][3][4]

Workup: Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield Ethyl

2-(4-methoxybenzyl)-4,4,4-trifluoro-3-oxobutanoate.

Step 1.2: Cyclization to Pyrazole

Reagents: Intermediate from 1.1, Hydrazine hydrate (

), Ethanol.[3][4]

Protocol:

Dissolve the alkylated

-keto ester in Ethanol.[1][2][3]

Add Hydrazine hydrate (1.2 eq) at room temperature.

Heat to reflux for 3 hours. The reaction undergoes cyclization and dehydration.[1]

Isolation: Cool to 0°C. The pyrazole often precipitates.[1][2][3] Filter and wash with cold

ethanol.[1][2][3]

Product:4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol (Aglycone).[1][2][3]

Phase 2: Synthesis of the 5-Fluoro Sugar Donor
The introduction of fluorine at the C5 position is the most technically demanding step, typically

requiring radical fluorination or specialized fluorinating agents.[1]
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Key Transformation:

Starting Material: D-Glucal triacetate (commercially available).[2][3]

Reagent: Selectfluor (Electrophilic fluorinating agent) or XeF2.[2][3][4]

Mechanism: Electrophilic addition of fluorine to the double bond of the glycal, followed by

nucleophilic attack (e.g., by water/acetate) to establish the C5-F and C1-leaving group.[1]

Result:2,3,4,6-tetra-O-acetyl-5-fluoro-

-D-glucopyranosyl bromide (or similar activated donor).[1][2][3]

Phase 3: Glycosylation and Hydrate Formation
This phase couples the aglycone and sugar, followed by the critical hydration step.[1]

Step 3.1: Stereoselective Glycosylation

Rationale: An

-type inversion at the anomeric center is required to achieve the

-configuration (O-linkage).[1][2][3]

Reagents: Aglycone (Phase 1), Sugar Donor (Phase 2), Silver Carbonate (

) or

, Acetone/DCM.[2][3][4]

Protocol:

Dissolve Aglycone (1.0 eq) and Sugar Donor (1.1 eq) in anhydrous Acetone.

Add

(3.0 eq) or

(promoter).[2][3][4]
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Stir at 40°C for 12 hours.

Filter off salts and concentrate.[1][2][3] Purify via silica gel chromatography to isolate the

Protected SAR-7226.

Step 3.2: Global Deprotection[2][3]

Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe), Methanol/Water.[2][3]

[4]

Protocol:

Dissolve the protected intermediate in MeOH:THF:H2O (3:1:1).[2][3][4]

Add LiOH (4.0 eq).[2][3][4] Stir at RT for 2 hours to hydrolyze the acetyl esters.

Neutralize with Amberlite IR-120 (H+) resin or dilute HCl.[1][2][3]

Filter and concentrate to a crude solid.

Step 3.3: Hydrate Crystallization (Critical Step)[2][3][4]

Objective: Isolate the stoichiometric hydrate form (SAR-7226 Hydrate).

Solvent System: Ethanol/Water (95:5 or 90:10).[2][3][4]

Thermodynamics: The hydrate is the thermodynamically stable form at high water activity (

).[2][3][4]

Protocol:

Dissolve the crude amorphous solid in minimal hot Ethanol (approx. 50°C).

Slowly add Water until slight turbidity is observed.

Heat to clear the solution (approx. 60°C).

Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.
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Seeding: Seed with authentic SAR-7226 Hydrate crystals at 25°C if available.

Stir at 0–5°C for 4 hours to maximize yield.

Filter and dry under controlled humidity (40-60% RH) to prevent dehydration.[1][2][3]
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Figure 2: Step-by-step synthesis workflow for SAR-7226 Hydrate.

Analytical Specifications
To validate the synthesis, the final product must meet the following criteria:
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Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity > 98.5% (AUC)
HPLC (C18 column, ACN/H2O

gradient)

Identity Consistent with structure
1H-NMR (DMSO-d6), MS

(ESI+)

Water Content
3.8% – 4.2% (Monohydrate

theoretical: ~3.96%)
Karl Fischer Titration

Fluorine NMR
Single peak at ~ -200 ppm

(C5-F)
19F-NMR

Polymorph Matches Hydrate Pattern
PXRD (Powder X-Ray

Diffraction)
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General Synthesis of Pyrazoles:Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-

pyrazol-5-ols). (Reference for pyrazole ring construction methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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